![molecular formula C6H6ClF3N2O B2418012 [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol CAS No. 2101199-44-2](/img/structure/B2418012.png)
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol, also known as CTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTM is a pyrazole derivative that has been synthesized through various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol is not fully understood, but it is believed to inhibit the activity of enzymes involved in various metabolic pathways. [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol has been shown to inhibit the activity of fungal enzymes such as chitin synthase and β-glucan synthase, as well as bacterial enzymes such as DNA gyrase and topoisomerase IV.
Biochemical and Physiological Effects:
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and regulate glucose metabolism. [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol has also been found to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol is also stable under various conditions, making it suitable for long-term storage. However, [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol has some limitations, including its solubility in water and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for research on [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol. One area of interest is the development of [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol as a therapeutic agent for various diseases. Another area of research is the investigation of the mechanism of action of [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol and its potential targets. Additionally, the development of new synthesis methods for [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol and its derivatives is an area of active research.
Synthesemethoden
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol can be synthesized using various methods, including the reaction of 4-chloro-1H-pyrazole-5-carbaldehyde and 2,2,2-trifluoroethylamine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 4-chloro-1H-pyrazole-5-carbaldehyde with 2,2,2-trifluoroethanol in the presence of a catalyst such as p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antibacterial, and antiviral properties. [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol has also been found to have potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[4-chloro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2O/c7-4-1-11-12(5(4)2-13)3-6(8,9)10/h1,13H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEKWEFLBZZDPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)CO)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

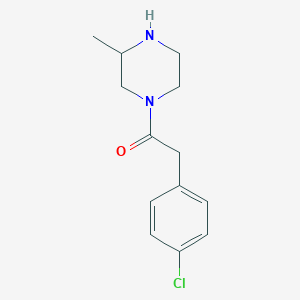
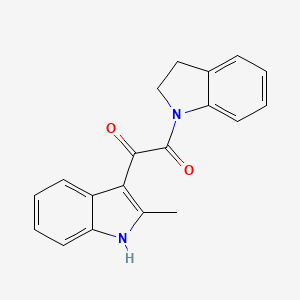

![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride](/img/structure/B2417935.png)
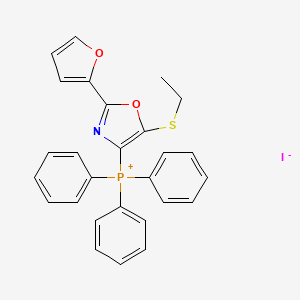
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2417937.png)
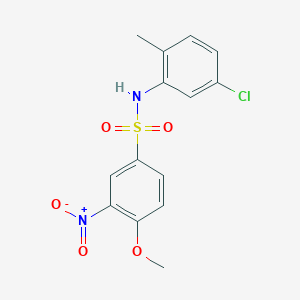
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2417942.png)
![Diethyl({2-[(propan-2-yl)amino]ethyl})amine](/img/structure/B2417944.png)
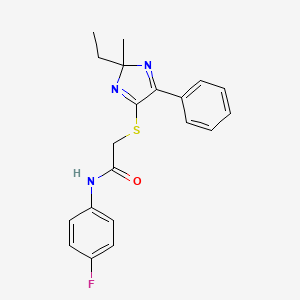

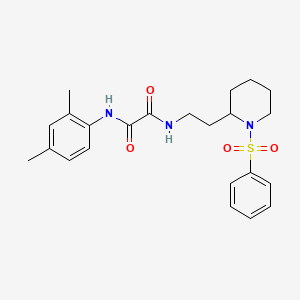

![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)